molecular formula C11H11NS2 B12897346 4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- CAS No. 142349-10-8

4(1H)-Quinolinethione, 1-methyl-3-(methylthio)-

Cat. No.: B12897346
CAS No.: 142349-10-8
M. Wt: 221.3 g/mol
InChI Key: QSLCMEQZJWPOFU-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylthio)quinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the first position, a methylthio group at the third position, and a thione group at the fourth position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthioaniline with carbon disulfide and methyl iodide under basic conditions to form the desired product. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the quinoline thione derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-Methyl-3-(methylthio)quinoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or the quinoline ring to a dihydroquinoline derivative.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(methylthio)quinoline-4(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through specific pathways, including the inhibition of key enzymes and the induction of oxidative stress.

Comparison with Similar Compounds

1-Methyl-3-(methylthio)quinoline-4(1H)-thione can be compared with other quinoline derivatives, such as:

    1-Methylquinoline-4(1H)-thione: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.

    3-Methylthioquinoline-4(1H)-thione: Lacks the methyl group at the first position, affecting its overall properties.

    Quinoline-4(1H)-thione: Lacks both the methyl and methylthio groups, making it less complex and potentially less active in certain applications.

The uniqueness of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

142349-10-8

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

1-methyl-3-methylsulfanylquinoline-4-thione

InChI

InChI=1S/C11H11NS2/c1-12-7-10(14-2)11(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3

InChI Key

QSLCMEQZJWPOFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=S)C2=CC=CC=C21)SC

Origin of Product

United States

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